![molecular formula C16H22N2O5 B466798 4-{2-[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid CAS No. 458526-47-1](/img/structure/B466798.png)
4-{2-[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid
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Overview
Description
4-{2-[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an isopropyl and methyl-substituted phenoxy group, an acetyl hydrazino moiety, and a butanoic acid backbone. Its molecular formula is C21H24N2O5, and it has a molecular weight of 384.436 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxyacetyl Intermediate: The initial step involves the reaction of 2-isopropyl-5-methylphenol with chloroacetic acid in the presence of a base to form the phenoxyacetyl intermediate.
Hydrazine Addition: The phenoxyacetyl intermediate is then reacted with hydrazine hydrate to form the hydrazino derivative.
Butanoic Acid Coupling: The final step involves the coupling of the hydrazino derivative with succinic anhydride to form the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazino group to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-{2-[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{2-[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenoxyacetyl moiety may also interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[(2-Isopropylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid
- 4-{2-[(2-Methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid
- 4-{2-[(2-Methoxyphenoxy)acetyl]hydrazino}-4-oxobutanoic acid
Uniqueness
4-{2-[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid is unique due to the presence of both isopropyl and methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Biological Activity
4-{2-[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid (CAS No. 458526-47-1) is a hydrazine derivative that has garnered attention due to its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, including anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H22N2O5
- Molecular Weight : 322.36 g/mol
- Synonyms : 4-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinyl)-4-oxobutanoic acid
Cytotoxicity Studies
Cytotoxicity is a critical factor in assessing the therapeutic potential of new compounds. Studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of Related Compounds
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | L929 | 100 | |
Compound B | A549 | 200 | |
Compound C | HepG2 | 150 | |
Compound D | K562 | 7.13 |
Note: IC50 values indicate the concentration required to inhibit cell viability by 50%.
The mechanism by which this compound exerts its cytotoxic effects may involve the induction of apoptosis in cancer cells, as observed in related studies where structural analogs showed enhanced apoptotic activity. The lipophilicity of such compounds often correlates with their ability to penetrate cellular membranes, thus facilitating their interaction with intracellular targets.
Antitumor Activity
A study on the antitumor activity of related hydrazone derivatives indicated that compounds with similar structural motifs displayed significant inhibition of tumor growth in vivo. For instance, derivatives tested against B16F10 melanoma demonstrated increased life span and reduced tumor size, suggesting a strong anticancer potential.
Table 2: Antitumor Efficacy in Animal Models
Compound | Tumor Model | Treatment Dosage (mg/kg) | Outcome |
---|---|---|---|
Compound E | B16F10 melanoma | 10 | Increased lifespan by 30% |
Compound F | K562 leukemia | 5 | Tumor size reduction by 50% |
Pharmacological Implications
The pharmacological implications of this compound are vast, particularly in oncology and inflammatory diseases. Its ability to inhibit key enzymes involved in cancer progression and inflammation positions it as a candidate for further development into therapeutic agents.
Properties
IUPAC Name |
4-[2-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinyl]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-10(2)12-5-4-11(3)8-13(12)23-9-15(20)18-17-14(19)6-7-16(21)22/h4-5,8,10H,6-7,9H2,1-3H3,(H,17,19)(H,18,20)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUQWTWRLAHBNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NNC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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